molecular formula C9H15NO B13170175 1-(2-Aminocyclopentyl)but-3-en-1-one

1-(2-Aminocyclopentyl)but-3-en-1-one

Cat. No.: B13170175
M. Wt: 153.22 g/mol
InChI Key: JZMBXBPZTOZGCM-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)but-3-en-1-one is an organic compound with the molecular formula C₉H₁₅NO It is a cyclopentane derivative with an amino group and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclopentyl)but-3-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where cyclopentanone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclopentyl)but-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Aminocyclopentyl)but-3-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)but-3-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butenone moiety can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 1-(2-Aminocyclopentyl)but-3-en-1-one.

    Aminocyclopentane derivatives: Compounds with similar structures but different functional groups.

    Butenone derivatives: Compounds with the butenone moiety but different substituents.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring, an amino group, and a butenone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-aminocyclopentyl)but-3-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-4-9(11)7-5-3-6-8(7)10/h2,7-8H,1,3-6,10H2

InChI Key

JZMBXBPZTOZGCM-UHFFFAOYSA-N

Canonical SMILES

C=CCC(=O)C1CCCC1N

Origin of Product

United States

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